2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorine atom, a benzamide group, and a thiadiazole ring substituted with a tetramethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or iodine.
Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tetramethylbenzene and a suitable catalyst like aluminum chloride.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Benzamide Group: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative in the presence of a base like triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorine-substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiadiazole ring play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIAWACCSXARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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